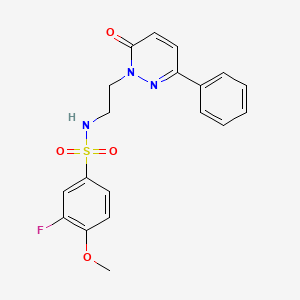

3-fluoro-4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

3-Fluoro-4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-fluoro-4-methoxy-substituted aromatic ring linked via an ethyl group to a 6-oxo-3-phenylpyridazine moiety. This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O4S/c1-27-18-9-7-15(13-16(18)20)28(25,26)21-11-12-23-19(24)10-8-17(22-23)14-5-3-2-4-6-14/h2-10,13,21H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORWRNNAHQWXCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves multiple steps:

Formation of Pyridazinone Derivative: : The synthesis begins with the preparation of 6-oxo-3-phenylpyridazine by reacting phenylhydrazine with ethyl acetoacetate, followed by cyclization.

Coupling Reaction: : The pyridazinone derivative is then coupled with 2-bromoethylamine to form the intermediate 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine.

Formation of Benzenesulfonamide: : The final step involves the reaction of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine with 3-fluoro-4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine, yielding the target compound.

Industrial Production Methods: The industrial production of this compound would likely follow a similar synthetic route but on a larger scale, employing automated reactors and optimized reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Oxidation and Reduction: : The compound can undergo oxidation reactions at the methoxy and fluoro substituents, and reduction reactions at the sulfonamide group.

Substitution Reactions: : Electrophilic substitution can occur at the aromatic ring, while nucleophilic substitution might happen at the fluoro group.

Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the sulfonamide group.

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substituents: : Halogens, nitro groups, under conditions like Friedel-Crafts reactions.

Hydrolysis Conditions: : Acidic (HCl) or basic (NaOH) conditions.

Oxidation: : Formation of sulfone derivatives.

Reduction: : Formation of amines.

Substitution: : Varied substituted aromatic compounds.

Hydrolysis: : Benzenesulfonic acid and pyridazinone derivatives.

Scientific Research Applications

Chemistry: This compound serves as a building block for synthesizing more complex molecules with potential biological activities. It is used in studying the reactivity of sulfonamides and pyridazines.

Biology: It is investigated for its enzyme inhibition properties, particularly targeting sulfonamide-sensitive enzymes.

Industry: Used as an intermediate in the synthesis of dyes and agrochemicals, demonstrating its versatility beyond pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways: The primary mechanism by which this compound exerts its effects involves the inhibition of specific enzymes, often those containing metal ions. Its sulfonamide group mimics the natural substrate of these enzymes, leading to competitive inhibition. Additionally, the compound may interact with DNA or protein structures, disrupting normal cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related derivatives:

Key Insights from Structural Comparisons

Core Functional Groups :

- The target compound’s benzenesulfonamide core is shared with compounds in and , which are associated with enzyme inhibition (e.g., acetylcholinesterase in ). Sulfonamides often exhibit hydrogen-bonding capacity, aiding target binding.

- In contrast, benzamide derivatives () lack the sulfonamide’s acidity but may offer improved oral bioavailability due to reduced polarity.

Similar fluoro-substituted chromen derivatives in show enhanced metabolic stability. Heterocyclic Moieties: The pyridazine ring in the target compound differs from pyrazolo-pyrimidines () and triazolopyridines (). Pyridazines are less common in drug design but may offer unique binding modes due to their planar structure and nitrogen placement.

Synthetic Accessibility :

- The target compound’s ethyl-linked pyridazine-sulfonamide structure may require multi-step synthesis, akin to the benzyloxy pyridazines in , which use alkylation under mild conditions (DMF, K₂CO₃).

- Palladium-catalyzed couplings (e.g., Suzuki in ) are prevalent in complex heterocyclic systems but add cost and complexity.

Biological Activity

3-Fluoro-4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 403.4 g/mol. The structure includes a sulfonamide group, a methoxy group, and a pyridazine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈FN₃O₄S |

| Molecular Weight | 403.4 g/mol |

| CAS Number | 921534-30-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may function as an inhibitor of certain protein kinases and could modulate signaling pathways related to cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in models of breast and prostate cancer.

- Anti-inflammatory Properties : It may reduce inflammation by modulating cytokine production and inhibiting pathways associated with inflammatory responses.

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through the inhibition of oxidative stress pathways.

In Vitro Studies

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting strong potency against breast cancer cells (MCF-7) .

In Vivo Studies

In animal models, the compound demonstrated reduced tumor growth rates when administered alongside standard chemotherapy agents. A notable study reported that combining this sulfonamide with doxorubicin enhanced overall therapeutic efficacy while minimizing side effects .

Q & A

Q. What statistical methods are robust for analyzing dose-response curves with high variability?

- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) with bootstrap resampling (1,000 iterations) quantify EC₅₀ uncertainty. Outlier detection via Grubbs’ test or robust regression (e.g., Huber loss function) minimizes variability from edge cases. Replicate experiments using orthogonal assays (e.g., fluorescence vs. luminescence) confirm trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.